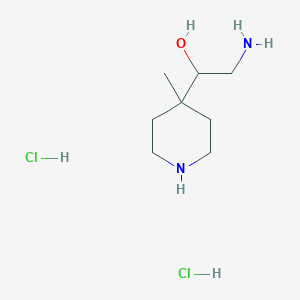

2-Amino-1-(4-methylpiperidin-4-yl)ethanol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOCCN(C)C1CCNCC1.[H]Cl.[H]Cl . This indicates that the compound contains a piperidine ring, a methyl group attached to the nitrogen atom of the piperidine ring, an ethanol group attached to the nitrogen atom, and two chloride ions . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 231.16 . The InChI key, which is a unique identifier for the compound, isDGPUINMSKCVTOA-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Receptor Differentiation

2-Amino-1-(4-methylpiperidin-4-yl)ethanol; dihydrochloride has been implicated in studies exploring receptor responsiveness, particularly in distinguishing between β-1 and β-2 receptor types found in various tissues. Research indicates that structural modifications to similar compounds affect sympathomimetic activity, suggesting potential applications in receptor-based studies and drug development (Lands, Ludueña, & Buzzo, 1967).

Polymer Synthesis

This compound has also been investigated for its utility in polymer chemistry. Specifically, its structure is similar to aminoalcohols used as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of aziridines. These findings highlight its potential role in creating telechelic polymers and block copolymers with precise control over molecular weights and chain-end functionality (Bakkali-Hassani et al., 2018).

Alcohol Dehydrogenase Study

The study of alcohol dehydrogenase (ADH) from Clostridium beijerinckii highlighted the enzyme's ability to oxidize primary alcohols like ethanol and secondary alcohols such as 2-propanol. This research offers insights into the enzymatic pathways of alcohol metabolism and the potential applications of ADH in biotechnological processes (Ismaiel, Zhu, Colby, & Chen, 1993).

Ligand Synthesis and Complexation

Investigations into the synthesis of Schiff base ligands from unsymmetrical tripodal amines, including compounds structurally related to 2-Amino-1-(4-methylpiperidin-4-yl)ethanol; dihydrochloride, have elucidated their complexation behaviors with Cu(II) ions. These studies contribute to our understanding of ligand-metal interactions and have implications for the design of metal-based catalysts and materials science applications (Keypour et al., 2015).

Asymmetric Synthesis

The compound shares similarity with amino alcohols used in the asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols, showcasing the versatility of such molecules in creating biologically relevant structures with high enantiomeric purity. These methodologies are crucial for the development of pharmaceuticals and agrochemicals (Ramasastry et al., 2007).

Mécanisme D'action

The mechanism of action of “2-Amino-1-(4-methylpiperidin-4-yl)ethanol;dihydrochloride” is not well-documented in the available literature. Its potential applications in drug discovery and neurochemistry suggest that it may interact with biological systems in a significant way.

Propriétés

IUPAC Name |

2-amino-1-(4-methylpiperidin-4-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(7(11)6-9)2-4-10-5-3-8;;/h7,10-11H,2-6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYCKDCWYFVDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-methylpiperidin-4-yl)ethanol;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2763681.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)

![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)

![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)

![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)

![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)